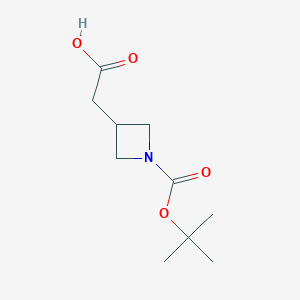

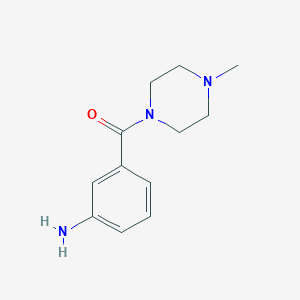

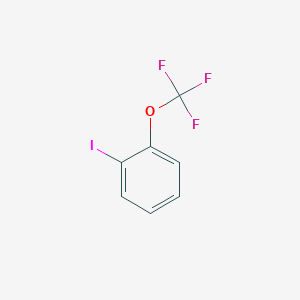

![molecular formula C9H8BrNO B066291 (5-Bromobenzo[b]furan-2-yl)methylamine CAS No. 165736-51-6](/img/structure/B66291.png)

(5-Bromobenzo[b]furan-2-yl)methylamine

Descripción general

Descripción

The study of bromobenzofuran derivatives, including compounds like "(5-Bromobenzo[b]furan-2-yl)methylamine," is significant in the field of organic chemistry and materials science. These compounds are of interest due to their diverse chemical reactions and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves key reactions such as cine-substitution reactions, where bromocyclohepta[b]furanones react with amines to afford corresponding amino derivatives (Crabbé & Depres, 1980). Additionally, methods involving the condensation of dibenzoyl-1H-pyrrole-diones with aminofurans to form furo[2,3-b]pyridines have been explored for synthesizing furan-based compounds (Antonov et al., 2021).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including "(5-Bromobenzo[b]furan-2-yl)methylamine," is characterized by the presence of a bromobenzofuran moiety, which significantly influences their chemical properties and reactivity. Crystallographic characterization provides insights into the molecular geometry and intermolecular interactions (Smith et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving benzofuran derivatives are diverse, including nucleophilic addition reactions, cycloadditions, and electrophilic substitutions. For example, the synthesis of furo[2,3-b]pyridines involves cyclocondensation reactions that are indicative of the reactivity of furan-containing compounds (Antonov et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Properties :

- Cine-substitution reactions : 5-Bromocyclohepta[b]furan-4-one, a related compound, showed unique reactions with primary amines differing from non-heteroatomic analogues, suggesting potential in synthetic organic chemistry (Crabbé & Deprés, 1980).

Cytotoxicity and Potential Anticancer Applications :

- Synthesis and In Vitro Cytotoxicity : A study synthesized and tested 2-aroylbenzofuran-3-ols for cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents (Công et al., 2020).

Chemical Synthesis Techniques :

- Palladium-Catalyzed Cross-Coupling : Demonstrated an efficient method for synthesizing 2-alkenylbenzo[b]furan derivatives, a related class of compounds, using palladium-catalyzed cross-coupling, highlighting the versatility in organic synthesis (Wen et al., 2020).

Pharmacological Properties :

- Antimycobacterial Activity : Novel dibenzo[b,d]furan-1,2,3-triazole conjugates, including those with related structural motifs, showed promising antimycobacterial properties, suggesting applications in tuberculosis treatment (Yempala et al., 2014).

Organic Ligands and Metal Complexes :

- Analytical and Spectral Study : Research on organic ligands containing the furan ring, akin to (5-Bromobenzo[b]furan-2-yl)methylamine, revealed potential applications in forming metal complexes and antimicrobial activities (Patel, 2020).

Cyclooxygenase-1 (COX-1) Inhibitors :

- Synthesis and Pharmacological Characterization : A series of 3,4-diarylisoxazoles, with structural similarities to (5-Bromobenzo[b]furan-2-yl)methylamine, were synthesized and identified as selective COX-1 inhibitors, useful in antiplatelet and possibly anti-inflammatory therapies (Vitale et al., 2013).

Safety And Hazards

“(5-Bromobenzo[b]furan-2-yl)methylamine” is classified as dangerous. It can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOODONZLFBRQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383758 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromobenzo[b]furan-2-yl)methylamine | |

CAS RN |

165736-51-6 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

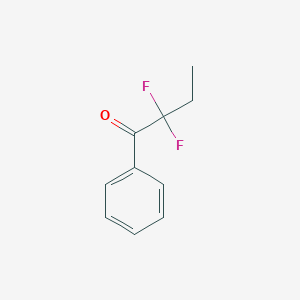

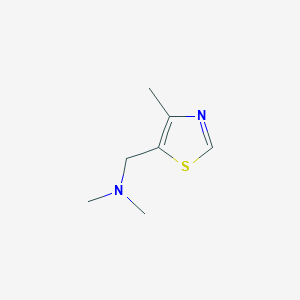

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)